4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a bromine atom, a triazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The triazole and pyrazole rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiol derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. For instance, the compound may inhibit enzymes involved in cancer cell proliferation or microbial growth by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring also show comparable chemical reactivity and applications.
Uniqueness
4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both triazole and pyrazole rings, which confer distinct chemical and biological properties. The bromine atom further enhances its reactivity, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H9BrN6 |
---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
4-bromo-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9BrN6/c1-13-2-5(10-12-13)3-14-4-6(8)7(9)11-14/h2,4H,3H2,1H3,(H2,9,11) |
InChI Key |
WSWLRTDLKQVVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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